

TPX-0131 Target Selectivity Profile: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of TPX-0131 (**Zotizalkib**), a next-generation, central nervous system (CNS)-penetrant, macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK). TPX-0131 is specifically designed to overcome a broad spectrum of resistance mutations that limit the efficacy of previous generations of ALK inhibitors. This document compiles key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a thorough resource for researchers in oncology and drug development.

Executive Summary

TPX-0131 is a highly potent and selective inhibitor of wild-type (WT) ALK and a wide range of clinically relevant ALK mutants.[1][2][3][4][5][6] Its compact macrocyclic structure is designed to fit entirely within the ATP-binding pocket of the ALK kinase domain, minimizing susceptibility to resistance mutations in the solvent front, gatekeeper, and hinge regions.[1][2] Preclinical data demonstrates that TPX-0131 maintains potent activity against single and compound mutations that confer resistance to first, second, and third-generation ALK inhibitors, including the challenging G1202R solvent front mutation.[1][2][3][7][8] Furthermore, TPX-0131 exhibits significant CNS penetration, a critical feature for treating brain metastases in ALK-positive non-small cell lung cancer (NSCLC).[1][2][6]

Data Presentation: Quantitative Inhibition Profile



The following tables summarize the quantitative inhibitory activity of TPX-0131 against wild-type and mutant ALK variants from both biochemical and cellular assays.

Table 1: Biochemical Inhibitory Potency of TPX-0131 against ALK Variants



Target	IC50 (nmol/L)	Notes	
Wild-Type ALK	1.4	[1][9]	
Single Mutations			
G1202R (solvent front)	<1	[1]	
L1196M (gatekeeper)	<1	[1]	
L1198F (hinge region)	0.2	[8]	
C1156Y	<1	[1]	
F1174L	<1	[1]	
F1245C	<1	[1]	
R1275Q	<1	[1]	
T1151M	<1	[1]	
E1210K	<1	[1]	
S1206R	<1	[1]	
I1171N/S/T	2.3 - 6.6	[7]	
G1269A	13	[1]	
G1269S	701	[1]	
Compound Mutations			
G1202R/L1196M	<u>-</u> <1 - 14.9	[7]	
G1202R/L1198F	<1	[1]	
L1196M/L1198F	<1	[1]	
E1210K/S1206C	<1	[1]	
L1198F/C1156Y	<1	[1]	

Biochemical assays were conducted with recombinant ALK kinase domains at an ATP concentration of 10 $\mu\text{M}.[1][3]$



Table 2: Cellular Antiproliferative Activity of TPX-0131 in

Ba/F3 Cells Expressing EML4-ALK Variants

EML4- ALK Variant	TPX-0131 IC50 (nmol/L)	Lorlatinib IC50 (nmol/L)	Crizotinib IC50 (nmol/L)	Alectinib IC50 (nmol/L)	Brigatinib IC50 (nmol/L)	Ceritinib IC50 (nmol/L)
Wild-Type	0.4	0.8	50	7.4	12	3.9
G1202R	0.2	>800	>800	>800	>800	>800
L1196M	0.5	1.8	130	11	22	11
G1202R/L1 196M	<1	>100 (pALK)	-	-	-	-
G1202R/L1 198F	<1	>100 (pALK)	-	-	-	-
G1269A	13	-	130	-	-	-

Data derived from Ba/F3 cell proliferation assays.[1] pALK refers to IC50 values for inhibition of ALK autophosphorylation.[3]

Kinase Selectivity Profile

TPX-0131 has been evaluated for its selectivity against a broad panel of 373 kinases.[1] The results from this screening indicate that TPX-0131 is a highly selective ALK inhibitor.[1] Specific quantitative data for off-target kinases, including SRC family kinases, is not detailed in the primary publications. However, the potent, low nanomolar efficacy against ALK and its mutants, combined with minimal activity against parental Ba/F3 cells (IC50 > 800 nmol/L), underscores its selective mode of action.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assays



Objective: To determine the in vitro inhibitory activity (IC50) of TPX-0131 against the kinase domain of wild-type and mutant ALK.

Methodology:

- Enzyme Source: Recombinant ALK kinase domains (wild-type and various mutant forms) were used.
- Assay Principle: The assays measure the ability of the test compound to inhibit the
 phosphorylation of a substrate by the kinase. The specific format is often a fluorescence- or
 luminescence-based assay that quantifies the amount of ATP consumed or the amount of
 phosphorylated product formed.

Procedure:

- Kinase reactions were set up in appropriate buffer conditions.
- TPX-0131 was serially diluted and added to the reaction wells.
- The kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP were added to initiate the reaction. The ATP concentration was held constant at 10 μM, which is near the physiological concentration.[1][3]
- The reactions were incubated for a specified period at a controlled temperature.
- A detection reagent was added to stop the reaction and generate a signal proportional to kinase activity.
- The signal was read using a plate reader.
- Data Analysis: The percentage of remaining kinase activity relative to a DMSO vehicle control was plotted against the logarithm of the inhibitor concentration. IC50 values were determined by fitting the data to a four-parameter logistic curve using software such as GraphPad Prism.[1]

Cellular Proliferation Assays (Ba/F3 Model)



Objective: To assess the ability of TPX-0131 to inhibit the proliferation of cells whose survival is dependent on ALK signaling.

Methodology:

Cell Line: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, were engineered to express various EML4-ALK fusion proteins (wild-type or mutant).[1][10] [11][12] This renders the cells IL-3 independent, and their proliferation becomes dependent on ALK kinase activity.

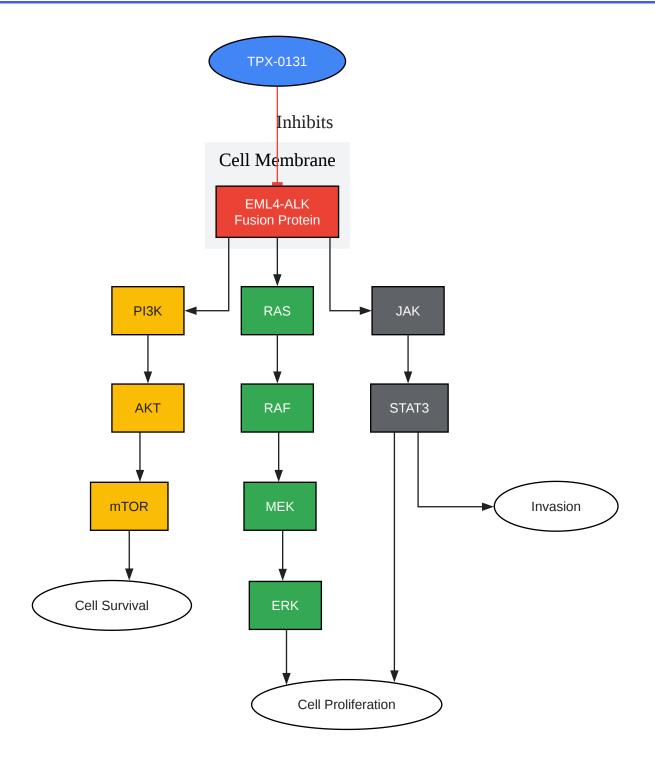
Procedure:

- Engineered Ba/F3 cells were seeded into 384-well white plates at a density of 2,000 cells per well.[3]
- The cells were incubated for 24 hours (37°C, 5% CO2).[3]
- Cells were then treated with a range of concentrations of TPX-0131 or other ALK inhibitors for 72 hours.[3]
- Cell viability and proliferation were measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[3][13] This assay quantifies ATP, which is an indicator of metabolically active cells.
- Data Analysis: Luminescence signals were recorded, and the data were normalized to
 vehicle-treated controls. IC50 values were calculated using non-linear regression analysis in
 GraphPad Prism.[1] Parental Ba/F3 cells (not expressing an ALK fusion) were used as a
 control to ensure that the observed antiproliferative effects were due to ALK inhibition and
 not general cytotoxicity.[1]

Mandatory Visualizations ALK Signaling Pathway in NSCLC

The EML4-ALK fusion protein, found in a subset of NSCLC patients, leads to constitutive activation of the ALK kinase domain. This results in the activation of multiple downstream signaling pathways that drive tumor cell proliferation, survival, and invasion. TPX-0131 inhibits the initial phosphorylation event, thereby blocking these downstream signals.





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Caption: ALK signaling pathways inhibited by TPX-0131.

Experimental Workflow for Cellular Potency Assessment

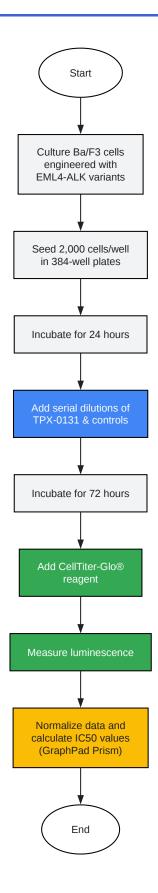






The determination of a compound's cellular potency is a critical step in preclinical drug development. The following workflow illustrates the process used for evaluating TPX-0131's antiproliferative activity.





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Caption: Workflow for Ba/F3 cellular proliferation assay.



Conclusion

TPX-0131 is a potent and highly selective next-generation ALK inhibitor with a preclinical profile that demonstrates significant advantages over existing therapies. Its ability to potently inhibit a wide array of resistance mutations, including compound mutations and the G1202R solvent front mutation, addresses a critical unmet need in the treatment of ALK-positive NSCLC.[1][2] [3][7][8] The robust cellular and biochemical data, supported by clear and reproducible experimental protocols, establish TPX-0131 as a promising therapeutic candidate. The ongoing Phase I/II clinical trial (NCT04849273) will be crucial in translating these preclinical findings into clinical benefit for patients.[1][4][5][9][14]

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